molecular formula C8H15NO B13814857 2,2,4,4-Tetramethylazetidine-1-carboxaldehyde

2,2,4,4-Tetramethylazetidine-1-carboxaldehyde

Cat. No.: B13814857
M. Wt: 141.21 g/mol
InChI Key: MLBIWOWUEMPWST-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) typically involves the reaction of azetidine with formaldehyde and a methylating agent under controlled conditions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like sodium hydride (NaH). The reaction is carried out at low temperatures to ensure the stability of the azetidine ring .

Chemical Reactions Analysis

1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted azetidines .

Scientific Research Applications

1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The azetidine ring’s unique structure allows it to fit into specific binding sites, influencing biological pathways .

Comparison with Similar Compounds

1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) can be compared with other azetidine derivatives such as:

The uniqueness of 1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) lies in its combination of the azetidine ring with an aldehyde group and four methyl groups, providing a distinct set of chemical and biological properties .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2,2,4,4-tetramethylazetidine-1-carbaldehyde

InChI

InChI=1S/C8H15NO/c1-7(2)5-8(3,4)9(7)6-10/h6H,5H2,1-4H3

InChI Key

MLBIWOWUEMPWST-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N1C=O)(C)C)C

Origin of Product

United States

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